molecular formula C11H18O3 B14635948 5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one CAS No. 56055-64-2

5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one

Katalognummer: B14635948
CAS-Nummer: 56055-64-2
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: XBPRXMCEBRMNPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one is a complex organic compound characterized by its unique structure, which includes a dioxolane ring and a methylpentene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethyl-1,3-dioxolane-2-one with a suitable alkene in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as diethyl ether .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one apart is its unique combination of a dioxolane ring and a methylpentene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

56055-64-2

Molekularformel

C11H18O3

Molekulargewicht

198.26 g/mol

IUPAC-Name

1-(4,5-dimethyl-1,3-dioxolan-2-yl)-4-methylpent-3-en-2-one

InChI

InChI=1S/C11H18O3/c1-7(2)5-10(12)6-11-13-8(3)9(4)14-11/h5,8-9,11H,6H2,1-4H3

InChI-Schlüssel

XBPRXMCEBRMNPD-UHFFFAOYSA-N

Kanonische SMILES

CC1C(OC(O1)CC(=O)C=C(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.